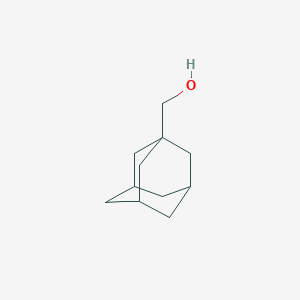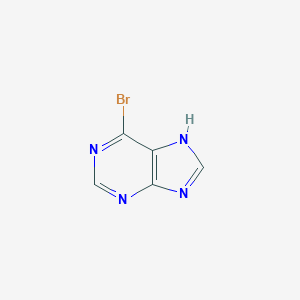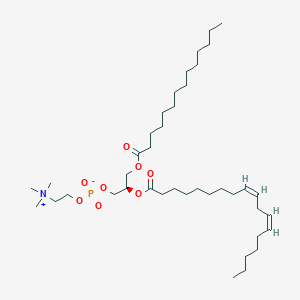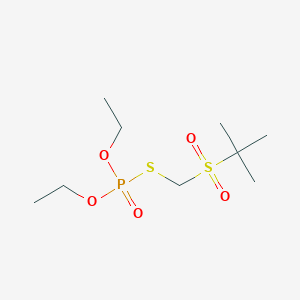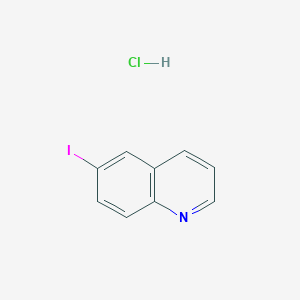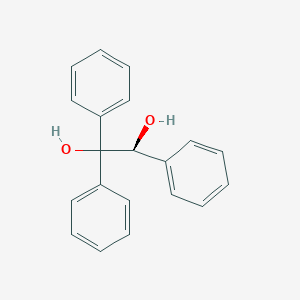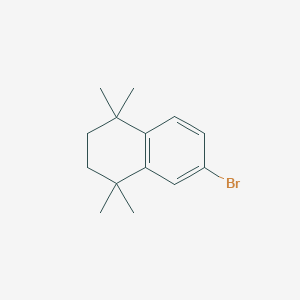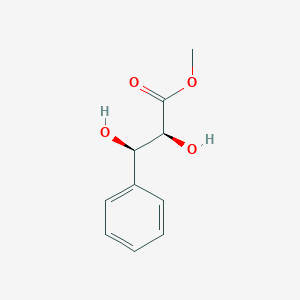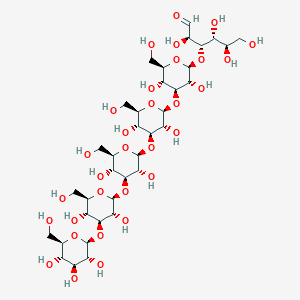
ラミナリヘキサオース
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Laminarihexaose is a type of oligosaccharide, which is a carbohydrate made up of a small number of sugar molecules. It is derived from the brown seaweed Laminaria japonica and has been studied extensively for its potential applications in various fields of science, including medicine, biotechnology, and agriculture.
科学的研究の応用
酵素活性分析
ラミナリヘキサオースは、エンド-1,3-β-グルカナーゼやβ-グルコシダーゼなどの様々な酵素の基質として機能します。酵素活性や速度論を研究するための生化学的アッセイで使用されます 。市販されているラミナリヘキサオースは高純度であるため、研究機関における正確で信頼性の高い結果が保証されます。
免疫刺激
β-1,3結合グルカンであるラミナリヘキサオースは、免疫応答を引き起こす可能性があります。これは、自然免疫系の活性化、特に病原関連タンパク質、活性酸素種、および抗酸化防御酵素の刺激方法を研究するために使用されます 。このアプリケーションは、免疫機構の理解と免疫刺激剤の開発に不可欠です。
植物病原体抵抗性
ラミナリヘキサオースは、農業研究、特に植物の病原体に対する抵抗性を強化するために役立ちます。これは、植物の防御経路を活性化し、幅広い植物病原体に対する全身獲得抵抗性(SAR)をもたらします 。このアプリケーションは、持続可能な農業と作物の保護に不可欠です。
ナノ複合材料開発
ナノテクノロジーの分野では、ラミナリヘキサオースは、持続可能な農業や環境科学で応用されるナノ複合材料を作成するために使用されます。これらのナノ複合材料は、作物の生産量を向上させ、農業上の課題に対する環境に優しいソリューションを提供することができます 。
分子間相互作用と受容体分析
研究者は、デクチン-1やCR3などの受容体との分子間相互作用を研究するためにラミナリヘキサオースを使用します。これらの相互作用を理解することは、新しい治療薬の開発と分子生物学の分野における知識の進歩に不可欠です 。
生体高分子研究
生体高分子としてのラミナリヘキサオースの役割は、その生分解性と環境への優しさのために研究されています。これは、様々な環境における生体高分子の特性と用途を研究するためのモデル化合物です 。
菌類病原体の病原性
菌類学では、ラミナリヘキサオースは、スス病菌の病原性を研究するために使用されます。これは、これらの菌類がどのように植物組織に侵入し、植物の免疫を抑制するかを理解するのに役立ち、菌類の病気を防ぐための戦略を開発する上で不可欠です 。
診断分析
最後に、ラミナリヘキサオースは、試験管内診断分析で使用されます。酵素アッセイやその他の診断試験における役割から、臨床研究や医療診断において貴重なツールとなっています 。
将来の方向性
Future work is needed to understand the mechanisms behind the immunity induced by Laminarihexaose and its suppression by certain proteins . There is also interest in understanding how dietary components like β-glucans can aid host defense by modulating the inflammatory and antimicrobial activity of neutrophils and macrophages .
作用機序
Target of Action
Laminarihexaose, a β-1,3-glucan, primarily interacts with various receptors in humans, invertebrates, or microorganisms . The main receptors include Dectin-1, complement receptor 3 (CR3), glycolipids, and Carbohydrate Binding Module (CBM) associated with glucanases . These receptors play crucial roles in immune responses and digestion .
Mode of Action
Laminarihexaose acts as a substrate for enzymes like endo-1,3-β-Glucanase . It is cleaved by the enzyme MlGH17B, a glucanosyltransglycosylase, which uses laminari-oligosaccharides with a degree of polymerization (DP) of 4 or higher as donors . Two glucose moieties are cleaved off from the reducing end of the donor while the remaining part is transferred to an incoming β-1,3 glucan acceptor, making a β-1,6-linkage . This results in the synthesis of branched or kinked oligosaccharides .
Biochemical Pathways
The biochemical pathways involving laminarihexaose are complex and involve a variety of molecular interactions. The degradation of β-glucans, such as laminarihexaose, depends on several factors including the characteristics of the β-1,3-glucan (molecular weight, degree of branching, solubility, 3D-conformation) and how glucans interact with their receptors .
Result of Action
The action of laminarihexaose results in the synthesis of branched or kinked oligosaccharides . These oligosaccharides, up to DP26, were detected by mass spectrometry analysis, showing that repeated transfer reactions occurred, resulting in several β-1,6-linked branches .
Action Environment
The action of laminarihexaose can be influenced by environmental factors. For instance, the enzyme MlGH17B, which acts on laminarihexaose, is moderately thermostable with an activity optimum at 20 °C, indicating temperature-sensitive active site interactions . Furthermore, the marine environment, which contains plentiful renewable resources like macroalgae with unique polysaccharides, motivates the search for enzymes from marine microorganisms to explore conversion possibilities of the polysaccharides .
生化学分析
Biochemical Properties
Laminarihexaose plays a significant role in biochemical reactions. It is a substrate for the enzyme endo-1,3-β-Glucanase . This interaction with enzymes is crucial for its function in various biochemical processes.
Cellular Effects
The effects of Laminarihexaose on cells and cellular processes are diverse. It influences cell function by interacting with various biomolecules. For instance, it has been identified as a β-(1→3)-glucan receptor on the plasma membranes of human neutrophils and epithelial cells .
Molecular Mechanism
At the molecular level, Laminarihexaose exerts its effects through binding interactions with biomolecules and changes in gene expression. It is known to interact with Dectin-1, complement receptor 3 (CR3), glycolipids, and Carbohydrate Binding Module (CBM) associated with glucanases .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of Laminarihexaose may change. Information on its stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Metabolic Pathways
Laminarihexaose is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
特性
| { "Design of the Synthesis Pathway": "Laminarihexaose can be synthesized by enzymatic hydrolysis of laminarin, a polysaccharide found in brown algae. The hydrolysis reaction can be catalyzed by laminarinase enzyme, which cleaves the β-1,3 glycosidic bonds in the laminarin molecule to yield Laminarihexaose.", "Starting Materials": [ "Laminarin", "Water", "Laminarinase enzyme" ], "Reaction": [ "Mix laminarin and water in a reaction vessel", "Add laminarinase enzyme to the reaction mixture", "Incubate the reaction mixture at an optimal temperature and pH for laminarinase activity", "Monitor the reaction progress by taking samples at different time intervals", "Stop the reaction by heating or by adding an enzyme inhibitor", "Separate Laminarihexaose from the reaction mixture by using chromatographic techniques such as gel filtration or ion exchange chromatography", "Purify Laminarihexaose by crystallization or by using other purification methods" ] } | |
CAS番号 |
29842-30-6 |
分子式 |
C₃₆H₆₂O₃₁ |
分子量 |
990.9 g/mol |
IUPAC名 |
(2R,3S,4R,5R)-3-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C36H62O31/c37-1-8(44)15(46)27(9(45)2-38)63-33-23(54)29(18(49)11(4-40)59-33)65-35-25(56)31(20(51)13(6-42)61-35)67-36-26(57)30(19(50)14(7-43)62-36)66-34-24(55)28(17(48)12(5-41)60-34)64-32-22(53)21(52)16(47)10(3-39)58-32/h2,8-37,39-57H,1,3-7H2/t8-,9+,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21+,22-,23-,24-,25-,26-,27-,28+,29+,30+,31+,32+,33+,34+,35+,36+/m1/s1 |
InChIキー |
XQLVBYSZGVKHIZ-GDDRYJORSA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3[C@@H]([C@H](O[C@H]([C@@H]3O)O[C@H]4[C@@H]([C@H](O[C@H]([C@@H]4O)O[C@H]5[C@@H]([C@H](O[C@H]([C@@H]5O)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O)CO)O)CO)O)CO)O)CO)O)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(C(OC(C3O)OC4C(C(OC(C4O)OC5C(C(OC(C5O)OC(C(C=O)O)C(C(CO)O)O)CO)O)CO)O)CO)O)CO)O)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(C(OC(C3O)OC4C(C(OC(C4O)OC5C(C(OC(C5O)OC(C(C=O)O)C(C(CO)O)O)CO)O)CO)O)CO)O)CO)O)O)O)O)O |
その他のCAS番号 |
29842-30-6 |
同義語 |
Laminarihexaose; Laminarahexaose; O-β-D-Glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-D-glucose |
製品の起源 |
United States |
Q & A
A: Laminarihexaose, a β-1,3-linked glucose hexamer, is recognized by pattern recognition receptors (PRRs) in various organisms, triggering immune responses. For example, in insects, laminarihexaose binds to the N-terminal domain of β-1,3-glucan recognition protein (βGRP), leading to the activation of the prophenoloxidase (proPO) pathway and subsequent melanin formation []. This immune response helps insects fight off invading pathogens. In plants, the recognition of laminarihexaose can vary between species, with some recognizing it directly and others requiring longer β-1,3-glucans like laminarin [].
A: * Molecular formula: C36H62O31* Molecular weight: 990.86 g/mol* Spectroscopic data: Structural information can be obtained through techniques like Nuclear Magnetic Resonance (NMR) [] and X-ray crystallography [, , ]. These methods provide details about the conformation, binding interactions, and spatial arrangements of laminarihexaose.
A: While specific studies on the material compatibility of laminarihexaose are limited in the provided research, its use in crystallographic studies [, , ] suggests it can be successfully crystallized. Additionally, research indicates laminarihexaose forms stable complexes with certain proteins, such as βGRP, even at low concentrations [].
A: Computational methods like molecular dynamics simulations are employed to predict interactions between laminarihexaose and proteins like CERK1 and LYK4 in plants []. These simulations help identify potential binding sites and provide insights into the molecular mechanisms of recognition.
A: Research suggests that the degree of polymerization of β-1,3-glucans plays a crucial role in their recognition by plant receptors []. While some plants respond to both short-chain oligosaccharides like laminarihexaose and longer polymers like laminarin, others show selectivity for specific chain lengths []. This suggests that modifications in the number of glucose units in laminarihexaose could impact its recognition and downstream effects.
A: Essential tools for studying laminarihexaose include techniques like NMR spectroscopy [], X-ray crystallography [, , ], and isothermal titration calorimetry [], which allow researchers to investigate its structure, interactions, and thermodynamic properties. Additionally, access to bioinformatics resources and molecular modeling software is crucial for computational studies and predicting laminarihexaose's interactions with target proteins [].
A: While a comprehensive historical account is not provided, the research highlights the discovery and characterization of enzymes like β-1,3-glucanases that specifically act on laminarihexaose and other β-1,3-glucans [, , , ]. These discoveries have been crucial in understanding the metabolism and biological roles of these polysaccharides in various organisms.
A: The study of laminarihexaose recognition and signaling involves a multidisciplinary approach encompassing plant biology, immunology, structural biology, and computational chemistry [, , ]. Understanding the structural basis of laminarihexaose recognition by PRRs like βGRP in insects [] contributes to broader knowledge in immunology and potential applications in pest control. Similarly, elucidating the mechanisms of β-glucan perception in plants [, ] has implications for developing disease-resistant crops and understanding plant-microbe interactions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



